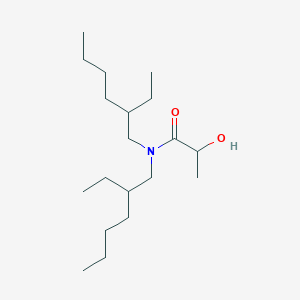

n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide

Description

N,N-Bis(2-ethylhexyl)-2-hydroxypropanamide (CAS 6334-12-9) is a branched amide derivative with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.52 g/mol . It is characterized by two 2-ethylhexyl substituents attached to the nitrogen atom and a hydroxyl group at the 2-position of the propanamide backbone. Key physicochemical properties include:

- Solubility: Very low water solubility (0.056 g/L at 25°C) due to its hydrophobic 2-ethylhexyl chains.

- Density: 0.9108 g/cm³ at 20°C.

- Refractive Index: 1.4612 (589.3 nm, 20°C) .

The compound is primarily used in industrial and research applications, such as solvent formulations or polymer additives, where its hydrophobicity and structural stability are advantageous.

Properties

CAS No. |

6334-12-9 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

N,N-bis(2-ethylhexyl)-2-hydroxypropanamide |

InChI |

InChI=1S/C19H39NO2/c1-6-10-12-17(8-3)14-20(19(22)16(5)21)15-18(9-4)13-11-7-2/h16-18,21H,6-15H2,1-5H3 |

InChI Key |

RQMHAOKBYXXBPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- typically involves the reaction of propanamide with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction scheme can be represented as follows:

Propanamide+2(2-ethylhexanol)→Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a secondary or primary amine.

Substitution: Formation of various substituted amides.

Scientific Research Applications

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The 2-ethylhexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Bis(2-ethylhexyl)-2-methylpropanamide (CAS 112724-95-5)

- Molecular Formula: C₂₀H₄₁NO

- Molecular Weight : 311.55 g/mol .

- Key Differences :

- Replaces the hydroxyl group (-OH) at the 2-position with a methyl group (-CH₃), reducing polarity.

- Slightly lower molecular weight (311.55 vs. 313.52) and marginally higher hydrophobicity due to the absence of a polar hydroxyl group.

- Applications: Likely used in similar industrial contexts but with altered solubility profiles. Storage conditions (2–8°C) suggest sensitivity to temperature .

n-Ethyl-2-hydroxypropanamide (CAS 6280-14-4)

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol .

- Key Differences: Smaller alkyl chain (ethyl vs. 2-ethylhexyl) and a single substituent on the nitrogen. Higher predicted water solubility due to reduced steric hindrance and a hydroxyl group. Applications: Potential use in pharmaceuticals or cosmetics where smaller, more polar molecules are required.

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 145.2 g/mol .

- Key Differences :

- Features a hydroxyethyl (-CH₂CH₂OH) substituent and dimethyl groups on the propanamide backbone.

- Enhanced solubility in polar solvents compared to the target compound, attributed to the hydroxyethyl group.

- Steric hindrance from dimethyl groups may reduce reactivity in certain chemical processes.

(S)-2-Hydroxypropanamide (CAS 89673-71-2)

- Molecular Formula: C₃H₇NO₂

- Molecular Weight : 89.09 g/mol (estimated) .

- Key Differences :

- Simplified structure lacking alkyl chains, leading to high polarity and water solubility.

- Chiral center (S-configuration) may make it suitable for enantioselective synthesis or biochemical applications.

Comparative Data Table

Key Findings and Implications

Hydrophobicity vs. Solubility : The presence of bulky 2-ethylhexyl groups in the target compound drastically reduces water solubility compared to smaller analogs like (S)-2-hydroxypropanamide .

N-(2-hydroxyethyl)-2,2-dimethylpropanamide) . Methyl or ethyl substituents reduce reactivity in certain synthetic pathways compared to hydroxyl-bearing analogs .

Applications: Larger, hydrophobic compounds (e.g., target compound) are suited for non-polar solvents or polymer matrices. Smaller, polar derivatives (e.g., n-Ethyl-2-hydroxypropanamide) may serve in drug delivery or cosmetic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.